molecular formula C23H24N2O2 B2529918 N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2361782-22-9

N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No. B2529918
CAS RN: 2361782-22-9
M. Wt: 360.457
InChI Key: KDYKPBHDUCSWPA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a spiro[1,3-dihydroisoquinoline-4,1’-cyclobutane] moiety, which is a type of spirocyclic compound where two rings share a single atom . The compound also contains an amide group (N-C=O), which is a common functional group in biochemistry and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the spirocyclic system and the amide group. The spirocyclic system likely imparts a degree of three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the amide group could participate in hydrolysis or condensation reactions . The spirocyclic system might also undergo reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Isoquinoline derivatives have been found to have a wide range of biological activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-[[4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-2-21(26)24-14-17-8-10-18(11-9-17)22(27)25-15-19-6-3-4-7-20(19)23(16-25)12-5-13-23/h2-4,6-11H,1,5,12-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYKPBHDUCSWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=C(C=C1)C(=O)N2CC3=CC=CC=C3C4(C2)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide

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